N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
Description
The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide features a benzamide core linked via an ethyl chain to a pyrazole ring substituted with a furan-2-yl group and two methyl groups. Pyrazole and furan heterocycles are common in medicinal chemistry due to their versatility in hydrogen bonding and π-π interactions, suggesting applications in targeting enzymes or receptors associated with inflammation, oncology, or infectious diseases .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-17(16-8-5-11-27-16)13(2)25(24-12)10-9-23-18(26)14-6-3-4-7-15(14)28-19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEAXHLFSVZMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2OC(F)(F)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyrazole moiety, and a trifluoromethoxybenzamide structure. Its molecular formula is .
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal activities in vitro.
Study Findings:
- Bacterial Inhibition : In studies comparing various derivatives, compounds with similar structural motifs exhibited significant inhibition against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes like MurB .
- Fungal Activity : The compound also demonstrated antifungal properties against common pathogenic fungi. The minimum inhibitory concentrations (MICs) were comparable to established antifungal agents such as ketoconazole .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. It is hypothesized that the pyrazole ring contributes to the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism:
The compound's structure allows it to interact with COX enzymes, leading to reduced levels of pro-inflammatory mediators such as prostaglandins.
Anticancer Potential
Recent investigations have explored the anticancer activity of this compound.
Case Studies:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .
- Multicellular Spheroids : A study utilizing multicellular spheroids showed enhanced anticancer activity compared to monolayer cultures, indicating its potential effectiveness in more physiologically relevant models .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of pyrazole, including those containing furan and trifluoromethoxy groups, exhibit notable activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Properties
The structural features of this compound suggest potential anticancer applications. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of furan and trifluoromethoxy groups may enhance these effects by modulating biological pathways involved in tumor growth.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole compounds. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the anti-inflammatory activity by affecting the compound's interaction with inflammatory mediators .
Agrochemicals
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests and pathogens. Studies have indicated that such compounds can effectively control agricultural pests by interfering with their growth and reproduction .
Plant Growth Regulators
Research into pyrazole compounds has also explored their roles as plant growth regulators. These compounds can influence plant hormone levels, promoting or inhibiting growth depending on their concentration and application method .
Materials Science
Polymeric Applications
The unique chemical structure of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide allows for its incorporation into polymer matrices. This could lead to the development of materials with enhanced thermal stability and chemical resistance .
Nanocomposites
In materials science, there is ongoing research into the use of such compounds in nanocomposites. The combination of organic compounds with nanoparticles can yield materials with enhanced mechanical properties and conductivity .
Case Studies
Comparison with Similar Compounds
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethyl-1-piperidinyl)sulfonyl]benzamide ()
- Molecular Formula : C₃₀H₃₇N₅O₄S₂
- Key Features: Benzothiazole substituent: Replaces the furan in the target compound, introducing a sulfur-containing heterocycle that may enhance rigidity and π-stacking interactions. Piperidinyl sulfonyl group: Adds a polar sulfonyl moiety, increasing molecular weight (595.777 g/mol vs. Ethoxy group: Unlike the trifluoromethoxy group, this alkoxy substituent is less electronegative, which may reduce metabolic resistance but improve bioavailability in hydrophobic environments.
- Implications : The benzothiazole and sulfonyl groups could target proteases or kinases, while the absence of a trifluoromethoxy group may alter pharmacokinetics .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Molecular Formula: Not explicitly stated; Mass: 589.1 g/mol (M⁺+1).
- Key Features: Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system offering enhanced planar rigidity compared to the pyrazole in the target compound. Fluorinated chromenone moiety: Introduces aromatic fluorine atoms, which can improve binding affinity via halogen bonding.
- Implications: The fluorinated chromenone and sulfonamide may target DNA-associated enzymes (e.g., topoisomerases) or kinases, with fluorine enhancing blood-brain barrier penetration .
4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)methylene)-...benzamide ()
- Key Features: Furan-methylene-pyrazole hybrid: Retains the furan moiety but incorporates a nitro group (-NO₂), which is highly electron-withdrawing and may confer redox activity or toxicity. Polyethylene glycol (PEG)-like chain: A hydrophilic linker that drastically increases solubility, unlike the ethyl chain in the target compound.
- Implications : The nitro group could limit therapeutic utility due to metabolic instability, while the PEG-like chain may enhance biocompatibility for drug delivery .
N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide ()
- Key Features: Dihydropyrazole core: A partially saturated pyrazole ring that may reduce planarity and alter binding pocket interactions. Chlorophenyl and dimethoxyphenyl groups: Introduce steric bulk and methoxy-mediated solubility, contrasting with the furan and trifluoromethoxy groups in the target. Trifluoromethyl (-CF₃) vs.
- Implications : The dihydropyrazole and -CF₃ groups may optimize selectivity for G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .
Structural and Functional Comparison Table
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
